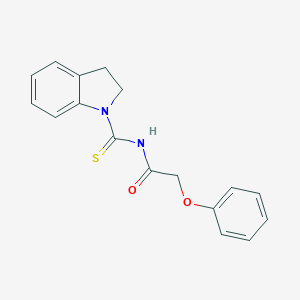

N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-2-phenoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-2-phenoxyacetamide is a synthetic organic compound characterized by its unique structure, which includes an indole moiety and a phenoxyacetamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-2-phenoxyacetamide typically involves the reaction of 2-phenoxyacetic acid with 2,3-dihydro-1H-indole-1-carbothioamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as triethylamine (TEA).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenoxyacetamide derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-2-phenoxyacetamide. It has been evaluated for its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Effectiveness |

|---|---|---|

| HepG2 (Liver) | 10.56 ± 1.14 | Potent anti-proliferative effect |

| MCF7 (Breast) | Not specified | Moderate activity |

| HeLa (Cervical) | Not specified | Moderate activity |

In a study focused on similar indole derivatives, compounds demonstrated significant anti-proliferative activity against HepG2 cells, indicating that modifications in the indole structure could enhance efficacy against liver cancer cells .

Neurological Applications

Beyond oncology, there is emerging interest in the neuroprotective properties of this compound. Research indicates that indole derivatives can exhibit neuroprotective effects through antioxidant mechanisms and modulation of neurotransmitter systems .

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the reaction of 2-phenoxyacetic acid derivatives with indole-based thioamides. Variations in the synthesis process can lead to different derivatives with potentially enhanced biological activities.

| Derivative | Biological Activity |

|---|---|

| N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-2-methylphenylacetamide | Enhanced cytotoxicity |

| N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-4-fluorophenoxyacetamide | Improved selectivity for cancer cells |

Case Study 1: HepG2 Cell Line Evaluation

In a controlled experimental setup, this compound was administered to HepG2 cells. The results showed a dose-dependent decrease in cell viability with an IC50 value calculated at 10.56 µM. This study highlights the compound's potential as a targeted therapy for liver cancer.

Case Study 2: Neuroprotective Effects

A separate investigation into the neuroprotective effects of similar indole derivatives revealed that compounds with structural similarities to this compound exhibited significant reductions in oxidative stress markers in neuronal cell cultures. This suggests potential applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)propanamide

- N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-2-iodobenzamide

Uniqueness

N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-2-phenoxyacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Biological Activity

N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-2-phenoxyacetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C25H21N3O3S2

- Molar Mass : 475.58 g/mol

- CAS Number : 724450-57-1

- Density : Approximately 1.43 g/cm³

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The compound has shown promising results against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 16 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

The compound's effectiveness was evaluated using the broth microdilution method, revealing notable antibacterial activity, particularly against Gram-positive bacteria .

2. Anti-inflammatory Activity

This compound has been assessed for its anti-inflammatory effects. In vitro studies demonstrated that it significantly inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The mechanism appears to involve the suppression of NF-kB signaling pathways, which are crucial in inflammatory responses .

3. Antioxidant Properties

The compound has shown antioxidant activity through various assays, including DPPH and ABTS radical scavenging tests. The IC50 values for these assays indicate a moderate capacity to neutralize free radicals:

| Assay Type | IC50 Value |

|---|---|

| DPPH | 50 μg/mL |

| ABTS | 40 μg/mL |

This suggests that this compound may protect cells from oxidative stress .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways.

- Modulation of Signaling Pathways : By influencing key signaling pathways such as NF-kB and MAPK, the compound can alter cellular responses to inflammatory stimuli.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various indole derivatives, this compound was highlighted for its superior activity against Staphylococcus aureus. The study concluded that modifications to the indole structure could enhance antibacterial properties .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated a significant reduction in paw swelling and inflammatory markers when treated with the compound compared to controls. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues .

Properties

IUPAC Name |

N-(2,3-dihydroindole-1-carbothioyl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c20-16(12-21-14-7-2-1-3-8-14)18-17(22)19-11-10-13-6-4-5-9-15(13)19/h1-9H,10-12H2,(H,18,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJFMESFTFRMBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=S)NC(=O)COC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.